N-(3-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(3-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a carboxamide group at position 2, a 3-chlorophenyl moiety, and a piperazine-sulfonyl group bearing a 2-fluorophenyl substituent. The sulfonyl linker bridges the thiophene and piperazine rings, while the halogenated aryl groups (chloro and fluoro) likely influence electronic and steric properties. Piperazine derivatives are common in bioactive molecules, particularly in central nervous system (CNS) targeting agents, due to their ability to modulate receptor interactions .
Properties
Molecular Formula |
C21H19ClFN3O3S2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClFN3O3S2/c22-15-4-3-5-16(14-15)24-21(27)20-19(8-13-30-20)31(28,29)26-11-9-25(10-12-26)18-7-2-1-6-17(18)23/h1-8,13-14H,9-12H2,(H,24,27) |
InChI Key |
VIDPMDNOABYZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C24H27ClFN5O3S
- Molecular Weight : 487.95 g/mol
- CAS Number : 1135946-67-6
The compound features a thiophene core, which is linked to a piperazine moiety, contributing to its pharmacological properties.
Antitumor Activity
Research indicates that derivatives of thiophene compounds exhibit notable antitumor properties. The compound this compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in tumor cells, particularly those resistant to conventional therapies .
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent against bacterial infections .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests its potential utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuropharmacological Activity
Neuropharmacological studies indicate that the compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing promise in reducing oxidative stress and neuronal apoptosis. These findings support further exploration into its use for conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 .
Case Study 2: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of the compound against Staphylococcus aureus reported an MIC of 8 µg/mL. The compound demonstrated bactericidal activity within 2 hours of exposure, suggesting rapid action against this pathogen. Further testing on biofilm formation indicated a significant reduction in biofilm density, highlighting its potential as an anti-biofilm agent .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound is compared to analogs from the provided evidence, focusing on core rings, substituents, and functional groups:
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Core : Thiazole (5-membered ring with N and S) vs. thiophene (5-membered ring with S).
- Substituents: 2-Chlorophenyl (vs. 3-chlorophenyl in the target compound). Morpholinoacetamide (oxygen-containing morpholine) vs. piperazine-sulfonyl.
- Implications: Thiazole’s nitrogen may enhance hydrogen bonding compared to thiophene.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core : Pyrazole (5-membered ring with two N atoms) vs. thiophene.
- Substituents :
- 3-Chlorophenylsulfanyl (S-linked) vs. sulfonyl (SO₂) in the target compound.
- Trifluoromethyl (electron-withdrawing) vs. 2-fluorophenyl.
- Implications :
Hydrazinyl Derivatives ()
- Example: 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide.
- Core : Furan (oxygen-containing) vs. thiophene.
- Substituents: Hydrazinyl-oxoethyl (hydrogen-bond donor) vs. piperazine-sulfonyl.
- Implications: Furan’s oxygen increases polarity but may reduce chemical stability compared to thiophene.
Functional Group and Pharmacokinetic Comparisons
| Property | Target Compound | N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde |
|---|---|---|---|
| Core Ring | Thiophene | Thiazole | Pyrazole |
| Halogenated Groups | 3-Cl, 2-F | 2-Cl | 3-Cl, CF₃ |
| Key Linker | Sulfonyl (SO₂) | Acetamide | Sulfanyl (S) |
| Solubility | Moderate (polar SO₂ group) | High (morpholine’s oxygen) | Low (CF₃ and sulfanyl) |
| Metabolic Stability | Likely high (piperazine phase II metabolism) | Moderate (morpholine resistance) | High (CF₃ stabilization) |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with coupling the thiophene-2-carboxamide core to the 3-chlorophenyl group via carbodiimide-mediated amidation (e.g., HBTU or EDC) under inert conditions .
- Sulfonylation : React the intermediate with 4-(2-fluorophenyl)piperazine-1-sulfonyl chloride in anhydrous DCM, using a base like triethylamine to scavenge HCl .
- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization can be achieved by controlling reaction temperature (0–25°C) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- NMR spectroscopy : Assign proton environments (e.g., sulfonylpiperazine protons at δ 3.1–3.5 ppm, thiophene protons at δ 7.2–7.8 ppm) and confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 508.06 Da) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve polar impurities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology :
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for neurotransmitter targets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Antimicrobial testing : Assess inhibition of E. coli or S. aureus via disk diffusion assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to investigate the sulfonylpiperazine moiety’s role in biological activity?
- Methodology :
- Analog synthesis : Replace the 2-fluorophenyl group on the piperazine with electron-withdrawing (e.g., nitro) or bulky (e.g., isopropyl) substituents to probe steric/electronic effects .
- Functional assays : Compare IC values in kinase inhibition assays (e.g., PI3K/Akt pathway) to correlate substituent effects with potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., BCL-XL) .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays, consistent cell passage numbers) .
- Impurity analysis : Use LC-MS to identify byproducts (e.g., sulfoxide derivatives from oxidation) that may skew activity results .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent (DMSO vs. ethanol) or incubation time .
Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life () and identify major metabolites via UPLC-QTOF .
- Plasma protein binding : Use equilibrium dialysis to assess fraction unbound () .
- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples at 0–24 h for LC-MS/MS quantification. Calculate AUC, , and bioavailability .
Q. What advanced techniques are employed to resolve structural isomers or polymorphs?
- Methodology :
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water) to determine absolute configuration and hydrogen-bonding networks .
- Dynamic NMR : Analyze coalescence temperatures for rotamers (e.g., restricted rotation in the piperazine ring) .
- DSC/TGA : Characterize polymorphic transitions by monitoring thermal events (e.g., melting points, decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
